4-bromo-1-(2-methoxyethyl)-1,2-dihydropyridin-2-one
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Overview
Description
4-bromo-1-(2-methoxyethyl)-1,2-dihydropyridin-2-one is a chemical compound that belongs to the class of pyridinones. This compound is characterized by the presence of a bromine atom at the 4th position, a methoxyethyl group at the 1st position, and a pyridinone ring structure. Pyridinones are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-1-(2-methoxyethyl)-1,2-dihydropyridin-2-one typically involves the bromination of a pyridinone precursor followed by the introduction of the methoxyethyl group. One common method involves the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as dichloromethane. The reaction is usually carried out at room temperature to ensure selective bromination at the 4th position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems allows for precise control of reaction conditions, leading to higher purity and consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
4-bromo-1-(2-methoxyethyl)-1,2-dihydropyridin-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The methoxyethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction Reactions: The pyridinone ring can be reduced to form dihydropyridinones.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and primary amines. These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction Reactions: Hydrogen gas in the presence of a palladium catalyst (Pd/C) is commonly used for the reduction of the pyridinone ring.
Major Products Formed
Substitution Reactions: Products include 4-amino-1-(2-methoxyethyl)pyridin-2(1H)-one and 4-thio-1-(2-methoxyethyl)pyridin-2(1H)-one.
Oxidation Reactions: Products include 4-bromo-1-(2-formylethyl)pyridin-2(1H)-one and 4-bromo-1-(2-carboxyethyl)pyridin-2(1H)-one.
Reduction Reactions: Products include 4-bromo-1-(2-methoxyethyl)dihydropyridin-2(1H)-one.
Scientific Research Applications
4-bromo-1-(2-methoxyethyl)-1,2-dihydropyridin-2-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.
Industry: The compound is used in the development of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-bromo-1-(2-methoxyethyl)-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and methoxyethyl group play crucial roles in binding to the active site of the target, leading to inhibition or modulation of its activity. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-1-(2-methoxyethyl)pyridin-2(1H)-one
- 4-Fluoro-1-(2-methoxyethyl)pyridin-2(1H)-one
- 4-Iodo-1-(2-methoxyethyl)pyridin-2(1H)-one
Uniqueness
4-bromo-1-(2-methoxyethyl)-1,2-dihydropyridin-2-one is unique due to the presence of the bromine atom, which imparts distinct reactivity and biological activity compared to its chloro, fluoro, and iodo counterparts. The bromine atom’s size and electronegativity influence the compound’s binding affinity and selectivity towards specific molecular targets, making it a valuable compound in medicinal chemistry and drug development.
Properties
IUPAC Name |
4-bromo-1-(2-methoxyethyl)pyridin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO2/c1-12-5-4-10-3-2-7(9)6-8(10)11/h2-3,6H,4-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIGIWFMOFFHOCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=CC(=CC1=O)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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